Cas no 1805619-02-6 (5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide)

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide is a fluorinated pyridine derivative with notable chemical properties due to its unique functional groups. The presence of a difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The hydroxy and nitro substituents contribute to its reactivity, enabling further derivatization for applications in drug discovery and material science. Its carboxamide moiety offers potential for hydrogen bonding, improving binding affinity in biological systems. This compound is particularly useful in the synthesis of bioactive molecules, where its structural features can influence pharmacokinetic and pharmacodynamic profiles. Suitable for controlled reactions under optimized conditions.
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide structure
1805619-02-6 structure
Product name:5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide
CAS No:1805619-02-6
MF:C7H5F2N3O4
MW:233.129108190536
CID:4890312

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide
    • Inchi: 1S/C7H5F2N3O4/c8-5(9)2-1-11-7(12(15)16)4(13)3(2)6(10)14/h1,5,13H,(H2,10,14)
    • InChI Key: FJKHGWSVYRZHRB-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C(=C1C(N)=O)O)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 296
  • XLogP3: 0.7
  • Topological Polar Surface Area: 122

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026349-250mg
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide
1805619-02-6 95%
250mg
$1,078.00 2022-04-01
Alichem
A029026349-1g
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide
1805619-02-6 95%
1g
$2,866.05 2022-04-01
Alichem
A029026349-500mg
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide
1805619-02-6 95%
500mg
$1,718.70 2022-04-01

Additional information on 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide

Introduction to 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide (CAS No. 1805619-02-6)

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1805619-02-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a difluoromethyl group and a hydroxy substituent, contribute to its potential as a lead compound in the synthesis of novel therapeutic agents.

The nitropyridine core of 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide is a well-documented scaffold in drug discovery, known for its ability to interact with various biological targets. The nitro group, in particular, is a versatile functional moiety that can be further modified to enhance binding affinity and selectivity. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision, facilitating the design of more effective derivatives.

In recent years, there has been a growing interest in the development of compounds that incorporate fluorine atoms due to their ability to improve metabolic stability and binding interactions. The difluoromethyl group in this molecule is an excellent example of such a modification. Studies have shown that fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them attractive candidates for clinical development. The incorporation of this group into the nitropyridine scaffold not only enhances the compound's lipophilicity but also modulates its electronic properties, thereby influencing its biological activity.

The hydroxy substituent at the 3-position of the pyridine ring adds another layer of complexity to the molecule's interactions with biological targets. Hydroxyl groups are known to participate in hydrogen bonding, which can significantly affect the binding affinity and selectivity of a compound. In the context of drug design, the strategic placement of hydroxyl groups can lead to the development of highly specific inhibitors or agonists. The combination of these functional groups in 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide makes it a promising candidate for further exploration.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only improve the scalability of production but also allow for the introduction of additional modifications at strategic positions within the molecule.

One of the most exciting aspects of 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide is its potential application in addressing various therapeutic challenges. Current research is focused on exploring its activity against several target classes, including enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. Preclinical studies have demonstrated encouraging results, suggesting that derivatives of this compound may exhibit significant therapeutic benefits.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations and quantum mechanical calculations have been instrumental in understanding the interactions between 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide and its potential targets. These studies have provided valuable insights into how structural modifications can be made to enhance potency and reduce off-target effects. By leveraging these computational approaches, researchers can accelerate the development process and reduce experimental costs.

In conclusion, 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-carboxamide (CAS No. 1805619-02-6) represents a compelling example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of functional groups and promising biological activities make it a valuable asset in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a crucial role in addressing some of the most pressing healthcare challenges faced today.

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